5-Methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
5-Methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound that contains a thiazole ring, a piperazine ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable amidine with a β-dicarbonyl compound.
Coupling Reactions: The thiazole, piperazine, and pyrimidine rings are then coupled together using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective starting materials, optimizing reaction conditions to increase yield and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Nucleophiles or electrophiles under suitable conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
5-Methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Pharmacology: The compound is investigated for its potential effects on various biological targets, including enzymes and receptors.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other biologically active compounds and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: The compound may inhibit the activity of specific enzymes involved in metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
Interacting with DNA/RNA: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, have similar biological activities.
Piperazine Derivatives: Compounds containing the piperazine ring, such as ciprofloxacin and sildenafil, have similar pharmacological properties.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as 5-fluorouracil and cytarabine, have similar anticancer activities.
Uniqueness
5-Methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine is unique due to its combination of the thiazole, piperazine, and pyrimidine rings, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H19N5S |
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Molecular Weight |
289.40 g/mol |
IUPAC Name |
2-methyl-4-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C14H19N5S/c1-11-7-15-10-16-14(11)19-5-3-18(4-6-19)8-13-9-20-12(2)17-13/h7,9-10H,3-6,8H2,1-2H3 |
InChI Key |
HUHDFAAUXHEXCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)CC3=CSC(=N3)C |
Origin of Product |
United States |
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